molecular formula C9H15N3 B3216727 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1172530-74-3

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No. B3216727
CAS RN: 1172530-74-3
M. Wt: 165.24 g/mol
InChI Key: WEMOPZUFTXYUSY-UHFFFAOYSA-N
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Description

“N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C9H15N3 . It is a research chemical and not much information is available about it .


Molecular Structure Analysis

The molecular structure of “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” consists of a pyrazole ring attached to a cyclopropane ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms and the cyclopropane ring is a three-membered carbon ring .


Physical And Chemical Properties Analysis

“N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” has a molecular weight of 165.24 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have explored the potential of pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine , as antileishmanial agents. In vitro studies demonstrated that compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy by revealing favorable interactions with the target enzyme Lm-PTR1.

Antimalarial Properties

Malaria remains a global health challenge. The same pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents . Given the limited arsenal of effective antimalarials, these findings are promising.

Antibacterial Potential

While not explicitly studied for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine , pyrazole scaffolds are known for their antibacterial properties . Researchers may explore this compound’s antibacterial activity against specific pathogens.

Herbicidal Applications

Pyrazoles have also been studied as herbicides. While not a primary focus, investigating the herbicidal potential of this compound could yield interesting results.

Mechanism of Action

The mechanism of action of “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is not known as it is a research chemical and not much information is available about it .

Safety and Hazards

As “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a research chemical, specific safety and hazard information may not be available . It’s always recommended to handle research chemicals with appropriate safety measures.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-10-9-3-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOPZUFTXYUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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